2-Methoxybenzylisocyanide
Overview
Description
2-Methoxybenzylisocyanide is an organic compound with the molecular formula C(_9)H(_9)NO It is characterized by the presence of a methoxy group (-OCH(_3)) attached to a benzyl ring, and an isocyanide group (-NC) attached to the benzyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzylisocyanide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzylisocyanide undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.
Major Products:
Oxidation: 2-Methoxybenzylisocyanate.
Reduction: 2-Methoxybenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxybenzylisocyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-methoxybenzylisocyanide exerts its effects depends on the specific reaction or application. In general, the isocyanide group is highly reactive and can form stable complexes with metals, which is useful in catalysis. The methoxy group can influence the electronic properties of the benzyl ring, affecting reactivity and interaction with other molecules.
Comparison with Similar Compounds
Benzylisocyanide: Lacks the methoxy group, making it less electron-rich.
2-Methoxyphenylisocyanide: The isocyanide group is directly attached to the benzene ring, altering its reactivity.
4-Methoxybenzylisocyanide: The methoxy group is in the para position, which can affect the compound’s steric and electronic properties.
Uniqueness: 2-Methoxybenzylisocyanide is unique due to the specific positioning of the methoxy and isocyanide groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics compared to similar compounds
Properties
IUPAC Name |
1-(isocyanomethyl)-2-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6H,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFTVQFJYCRFKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293615 | |
Record name | 1-(Isocyanomethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-92-7 | |
Record name | 1-(Isocyanomethyl)-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602261-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Isocyanomethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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